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Compound of Interest

Compound Name: 1-Phenylcyclopentanol

Cat. No.: B087942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-
Phenylcyclopentanol, a key chemical intermediate. The document presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols, to facilitate its identification, characterization, and utilization in research

and development.

Chemical Structure and Properties
IUPAC Name: 1-Phenylcyclopentanol

Molecular Formula: C₁₁H₁₄O

Molecular Weight: 162.23 g/mol

CAS Number: 10487-96-4

Appearance: Colorless liquid

Spectroscopic Data
The following sections detail the NMR, IR, and mass spectral data for 1-Phenylcyclopentanol,
providing critical insights into its molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1 ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.45 - 7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

2.50 - 2.35 Multiplet 2H
Cyclopentyl protons (α

to phenyl)

1.95 - 1.70 Multiplet 6H Cyclopentyl protons

1.65 Singlet 1H Hydroxyl proton (-OH)

2.1.2 ¹³C NMR Spectrum[1]

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their

electronic environments.
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Chemical Shift (δ) ppm Assignment

147.5 Aromatic C (quaternary)

128.3 Aromatic CH

126.8 Aromatic CH

125.9 Aromatic CH

84.2 Quaternary C (C-OH)

40.5 Cyclopentyl CH₂

23.6 Cyclopentyl CH₂

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation. While a specific spectrum for 1-Phenylcyclopentanol is not

publicly available, the expected characteristic absorption bands are listed below based on its

functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2980 - 2850 Strong C-H stretch (aliphatic)

1600, 1480 Medium-Weak C=C stretch (aromatic ring)

1200 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)[2]
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. The data presented here was

obtained by electron ionization (EI).
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m/z Relative Intensity (%) Assignment

162 25 [M]⁺ (Molecular Ion)

144 15 [M - H₂O]⁺

133 100 [M - C₂H₅]⁺ or [C₉H₉O]⁺

120 40 [C₉H₁₂]⁺

105 85 [C₇H₅O]⁺ or [C₈H₉]⁺

91 50 [C₇H₇]⁺ (Tropylium ion)

77 60 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-Phenylcyclopentanol is dissolved in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence

with a 30-45° pulse width and a relaxation delay of 2-5 seconds. Several hundred to a few

thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
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Sample Preparation: As 1-Phenylcyclopentanol is a liquid, a neat spectrum can be

obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded

first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 1-Phenylcyclopentanol in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a beam of electrons (typically at 70 eV) to generate positively charged ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detector records the abundance of each ion, generating the

mass spectrum.

Data Interpretation and Structural Correlation
The spectral data presented are consistent with the structure of 1-Phenylcyclopentanol. The

following diagram illustrates the relationship between the different spectroscopic techniques

and the structural information they provide for this molecule.
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1-Phenylcyclopentanol Structure
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Caption: Correlation of spectroscopic data to the structure of 1-Phenylcyclopentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 1-Phenylcyclopentanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087942#spectral-data-of-1-phenylcyclopentanol-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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